Product packaging for Carbamic acid, phenethyl-, isopropyl ester(Cat. No.:CAS No. 63982-24-1)

Carbamic acid, phenethyl-, isopropyl ester

Cat. No.: B13771700
CAS No.: 63982-24-1
M. Wt: 207.27 g/mol
InChI Key: HZMHUMWAGBXLBY-UHFFFAOYSA-N
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Description

Carbamic acid, phenethyl-, isopropyl ester is a synthetic organic compound belonging to the carbamate ester family. Carbamates are characterized by a carbamate group, which is a hybrid functional group combining features of amides and esters, generally resulting in good chemical and proteolytic stability . In research settings, carbamate esters are valuable structural motifs in medicinal chemistry, often serving as key intermediates in organic synthesis and as potential protease inhibitors . The phenethyl and isopropyl substituents on the core carbamate structure may influence the compound's lipophilicity and steric profile, properties that are critical for modulating its interaction with biological systems and its permeability across cellular membranes . Researchers utilize such compounds in the design and development of new pharmacological tools, leveraging the carbamate's ability to act as a peptide bond surrogate and participate in hydrogen bonding with target enzymes or receptors . The structural features of this compound suggest its primary research applications lie in areas such as synthetic chemistry methodology, investigation of enzyme inhibition mechanisms, and early-stage drug discovery projects. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B13771700 Carbamic acid, phenethyl-, isopropyl ester CAS No. 63982-24-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63982-24-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(2-phenylethyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

HZMHUMWAGBXLBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Mechanistic Insights into Chemical Transformations and Reactivity

Investigation of Hydrolytic and Degradative Pathways

Carbamate (B1207046) esters are susceptible to hydrolysis, which leads to their degradation. The rate and mechanism of this hydrolysis are highly dependent on the pH of the environment. clemson.edunih.gov The process can be catalyzed by either acid or base, with distinct mechanisms operating under each condition. rsc.orgviu.ca The degradation ultimately breaks the carbamate linkage, releasing the constituent amine, alcohol, and carbon dioxide. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of carbamates is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfers and the eventual elimination of the alcohol (isopropanol) and the formation of a carbamic acid. The carbamic acid of phenethylamine (B48288) is unstable and rapidly decomposes to phenethylamine and carbon dioxide. clemson.edu

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis of carbamates can proceed through two primary competing mechanisms:

Bimolecular Acyl Substitution (BAC2): This mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. nih.gov This forms a tetrahedral intermediate, which then collapses by expelling the isopropoxide anion as the leaving group, yielding the unstable phenethylcarbamic acid that subsequently decomposes.

Elimination-Addition (E1cB): This mechanism is particularly relevant for carbamates with a hydrogen atom on the nitrogen. rsc.org It begins with the deprotonation of the nitrogen atom by a base to form a carbamate anion (a conjugate base). This anion then undergoes an elimination step, expelling the isopropoxide leaving group to form a phenethyl isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water to form the corresponding carbamic acid, which decomposes to phenethylamine and CO2. rsc.org The prevailing mechanism between BAC2 and E1cB can be influenced by the nature of the leaving group. rsc.org

The ultimate products of the complete hydrolysis of Carbamic acid, phenethyl-, isopropyl ester are phenethylamine, isopropyl alcohol, and carbon dioxide. The elucidation of these products and any intermediates is crucial for understanding the degradation pathway.

Mass spectrometry is a powerful tool for studying the fragmentation pathways of molecules like carbamate esters. wikipedia.orgchemguide.co.uk Under electron ionization (EI) conditions, the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways for carbamates include:

Decarboxylation: A very common fragmentation for carbamate anions is the neutral loss of carbon dioxide (CO2), corresponding to a loss of 44 mass units. nih.gov

Cleavage of the Ester Bond: Fission of the bond between the carbonyl carbon and the ester oxygen can occur, leading to fragments corresponding to the isopropoxy group and the remaining acylium ion.

Cleavage adjacent to the Nitrogen: The bond between the phenethyl group and the nitrogen atom can break, leading to fragments characteristic of the phenethyl moiety.

McLafferty Rearrangement: If structural conditions allow, a rearrangement involving the transfer of a gamma-hydrogen can occur. wikipedia.org

The following table lists potential major fragments that could be observed in the mass spectrum of this compound and its degradation products.

m/z (mass-to-charge ratio)Possible Fragment Identity
221[M]+ Molecular Ion
177[M - CO2]+
162[M - C3H7O]+
120[Phenethylamine - H]+
105[C6H5CH2CH2]+
91[C7H7]+ (Tropylium ion)
43[C3H7]+ (Isopropyl cation)

Note: This table is predictive, based on common fragmentation patterns of carbamates and related structures. nih.govlibretexts.org

Conformational Analysis and Rotational Barriers of the Carbamate Moiety

The conformational properties of the carbamate functional group in "this compound" are dictated by the interplay of electronic and steric effects. These factors govern the rotational barrier around the central carbon-nitrogen (C–N) bond and the equilibrium between different rotational isomers, or rotamers.

Amide Resonance and its Electronic Influence

The carbamate group's functionality is rooted in its structural similarity to both amides and esters, creating a unique electronic environment. nih.gov This "amide-ester" hybrid nature results in chemical stability derived from resonance stabilization. nih.gov The delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group imparts a partial double bond character to the C–N bond. nih.gov This resonance can be depicted through three contributing structures, which stabilize the carbamate moiety. nih.govnih.gov

This partial double bond character is a key factor in the existence of a significant energy barrier to rotation around the C–N bond. nih.gov The rotational barrier in carbamates is typically 3–4 kcal/mol lower than in analogous amides. nih.govresearchgate.net This difference is attributed to electronic and steric perturbations from the additional ester oxygen atom, which makes the carbamate carbonyl carbon more electrophilic than that of an amide. nih.gov

The magnitude of the rotational barrier is sensitive to the electronic properties of the substituents on both the nitrogen and the ester oxygen. Studies on related N-aryl carbamates have shown that electron-donating groups on the nitrogen atom increase the rotational barrier (ΔG‡), while electron-withdrawing groups decrease it. nd.edu This is because electron-donating groups enhance the electron density on the nitrogen, promoting delocalization and increasing the double bond character of the C–N bond. Conversely, electron-withdrawing groups reduce the nitrogen's ability to donate its lone pair, leading to more single-bond character and a lower barrier to rotation. researchgate.netnd.edu In the case of "this compound," the phenethyl group attached to the nitrogen is generally considered a weakly electron-donating group, suggesting a rotational barrier influenced by this property.

Rotational Energy Barriers for Various Carbamate Scaffolds
Carbamate TypeTypical Rotational Barrier (ΔG‡)Reference
N-alkylcarbamate~16 kcal/mol researchgate.net
N-phenylcarbamate12.5 kcal/mol researchgate.net
N-(2-pyrimidyl)carbamates<9 kcal/mol researchgate.net

Syn/Anti Isomerism and Rotamer Equilibria

The restricted rotation about the partial double C–N bond results in the existence of two distinct planar conformers: the syn and anti rotamers (often referred to as Z and E isomers, respectively). nih.gov These isomers can interconvert through rotation around the C–N bond, and their relative populations at equilibrium are determined by their respective thermodynamic stabilities.

For most secondary carbamates, the anti rotamer is thermodynamically favored over the syn form by approximately 1.0–1.5 kcal/mol. nd.eduacs.org This preference is generally attributed to a combination of steric hindrance and electrostatic repulsion that destabilizes the syn conformation, where the substituents on the nitrogen and the ester oxygen are on the same side of the C–N bond. nd.eduacs.org

The equilibrium between syn and anti rotamers is highly dependent on factors such as the nature of the substituents, the solvent, and temperature. nd.edund.edu For instance, in chloroform (B151607) solution, N-phenylcarbamates exhibit a syn/anti rotamer ratio of approximately 0.05, indicating a strong preference for the anti form. nd.eduacs.org The equilibrium can be studied and the ratios determined using techniques like 1H and 13C NMR spectroscopy, often at variable temperatures. nd.edund.edu The carbamate NH signal is typically a diagnostic peak for distinguishing between the rotamers. acs.org For "this compound," the bulky isopropyl and phenethyl groups are expected to sterically favor the anti conformation.

Syn/Anti Rotamer Ratios for Representative Carbamates in Chloroform
CompoundConditionsSyn/Anti RatioReference
N-(2-pyridyl)carbamatesCDCl₃, -20 °C0.05 nd.eduacs.org
N-phenylcarbamatesCDCl₃, -20 °C0.05 nd.eduacs.org
tert-butyl N-(2-thiazyl)carbamateCDCl₃, 220 K, no template< 0.05 tandfonline.com
tert-butyl N-(2-thiazyl)carbamateCDCl₃, 220 K, with 1:10 template2.38 tandfonline.com

It has been demonstrated that the syn/anti equilibrium can be significantly shifted by introducing specific intermolecular interactions, such as hydrogen bonding. nd.edutandfonline.com While not directly applicable to the tertiary carbamate structure of "this compound," this research highlights the conformational flexibility of the carbamate moiety. tandfonline.com

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A hypothetical DFT study of "Carbamic acid, phenethyl-, isopropyl ester" would provide critical data on its molecular orbitals and charge distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For "this compound," the ESP map would likely show a negative potential around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity, and a more positive potential around the hydrogen atoms.

Table 1: Hypothetical DFT Calculation Outputs for this compound

Parameter Description Hypothetical Predicted Location/Value
HOMO Highest Occupied Molecular Orbital; region of electron donation. Likely localized on the phenethyl group's aromatic ring.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance. Likely localized around the carbamate (B1207046) group, particularly the carbonyl carbon.
HOMO-LUMO Gap Energy difference indicating chemical reactivity and stability. A larger gap would suggest higher stability.

| Electron Density | Distribution of electrons across the molecule. | High density around oxygen and nitrogen atoms. |

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.govruc.dk For "this compound," these calculations would predict characteristic vibrational modes, such as the C=O stretching of the carbamate group, N-H bending, C-O stretching of the ester, and various vibrations associated with the phenethyl and isopropyl groups. u-szeged.hu Comparing these predicted spectra with experimental data can help confirm the molecule's structure.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic excited states of the molecule. This allows for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions that occur when the molecule absorbs light. These predictions are crucial for understanding the photophysical properties of the compound. nih.gov

Table 2: Predicted Key Vibrational Modes for this compound

Vibrational Mode Description Predicted Wavenumber Range (cm⁻¹)
N-H Stretch Stretching of the nitrogen-hydrogen bond in the carbamate. 3300 - 3500
C-H Stretch (Aromatic) Stretching of carbon-hydrogen bonds on the phenyl ring. 3000 - 3100
C-H Stretch (Aliphatic) Stretching of carbon-hydrogen bonds in the ethyl and isopropyl groups. 2850 - 3000
C=O Stretch Stretching of the carbonyl double bond in the carbamate. 1680 - 1750
C-N Stretch Stretching of the carbon-nitrogen bond. 1200 - 1350

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions in various environments. nih.gov

The behavior of "this compound" can be significantly influenced by its environment. MD simulations can model the solvation of this molecule in different solvents, such as water or organic solvents. rsc.orgmdpi.comrsc.org These simulations would reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. By analyzing the interactions between the solute and solvent, properties like the free energy of solvation can be calculated.

Furthermore, these simulations can explore the conformational dynamics of the molecule. "this compound" has several rotatable bonds, allowing it to adopt various conformations. MD simulations would show how the molecule flexes and rotates in solution, identifying the most stable or preferred conformations and the energy barriers between them.

To understand how "this compound" might behave in a biological context, MD simulations can be used to model its interaction with simplified biological systems. nih.gov A common model is a lipid bilayer, which represents a cell membrane. qub.ac.ukresearchgate.net

Simulations could be set up with the molecule initially in the aqueous phase near a model lipid bilayer (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer). nih.govbrieflands.com The simulation would then track the molecule's movement over time, revealing whether it adsorbs to the surface of the bilayer, inserts itself into the hydrophobic core, or remains in the aqueous phase. nih.gov Analysis of the simulation trajectory can provide details on the orientation of the molecule within the membrane and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with the lipid molecules. qub.ac.uk Such studies are crucial for predicting the membrane permeability and potential membrane-disrupting effects of the compound.

Table 3: Potential Outputs of MD Simulations with a Model Lipid Bilayer

Simulation Metric Information Gained
Potential of Mean Force (PMF) The energy profile as the molecule crosses the lipid bilayer, indicating the free energy barrier to permeation.
Radial Distribution Function (RDF) The probability of finding lipid or water atoms at a certain distance from the molecule's atoms, detailing the local environment.
Order Parameters (Scd) Changes in the order of the lipid acyl chains upon interaction with the molecule, indicating membrane disruption.

| Hydrogen Bond Analysis | The formation and lifetime of hydrogen bonds between the molecule and lipid headgroups or water. |

In Silico Exploration of Potential Binding Sites and Ligand Interactions (Non-Clinical)

In silico docking and screening methods can be used to explore how "this compound" might interact with various macromolecules, such as proteins. mdpi.com These computational techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

Molecular docking simulations would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. rdd.edu.iquomustansiriyah.edu.iq This can be done for a wide range of proteins to hypothetically identify potential interaction partners. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the potential binding.

It is important to emphasize that these in silico methods are predictive and exploratory. They provide a basis for forming hypotheses about molecular interactions that would require experimental validation. They are a powerful, non-clinical tool for understanding the potential interaction landscape of a molecule like "this compound."

Molecular Docking and Scoring for Enzyme Active Sites (In Vitro Context)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A significant application of this technique is in predicting the interaction between a small molecule (ligand) and a protein's active site. For carbamate-containing compounds, molecular docking is frequently used to understand their mechanism of action as enzyme inhibitors.

General Principles:

The core of molecular docking involves sampling a multitude of possible conformations of the ligand within the enzyme's active site and scoring each conformation based on a force field that estimates the binding affinity. Lower (more negative) scoring values typically indicate a more favorable binding interaction.

Application to Carbamate Analogs:

Studies on various carbamate derivatives, particularly those designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), provide insights into how this compound might interact with enzyme active sites. For instance, in the context of AChE inhibition, the carbamate moiety is known to act as a covalent modifier of the serine residue in the catalytic triad (B1167595) of the enzyme. Molecular docking simulations for carbamate inhibitors often reveal key interactions:

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the carbamate can act as hydrogen bond acceptors and donors, respectively, forming interactions with amino acid residues in the active site.

Hydrophobic Interactions: The phenethyl and isopropyl groups of the target molecule would be expected to engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket. The phenyl ring, in particular, can form π-π stacking or π-alkyl interactions.

Covalent Docking: For carbamates that act as covalent inhibitors, specialized covalent docking protocols can be used to model the formation of a chemical bond between the ligand and the enzyme, providing a more accurate representation of the binding mode and stability of the complex.

A hypothetical molecular docking study of this compound into an enzyme active site, such as that of a cholinesterase, would likely show the carbamate group positioned near the catalytic serine residue, with the phenethyl and isopropyl groups occupying hydrophobic pockets. The scoring function would then estimate the binding energy based on the sum of these and other interactions.

Illustrative Docking Score Table for Analogous Carbamate Inhibitors:

The following table represents typical data that would be generated from a molecular docking study of analogous carbamate compounds against a target enzyme, illustrating the kind of information obtained.

Compound (Analog)Target EnzymeDocking Score (kcal/mol)Key Interacting Residues
Phenyl Carbamate DerivativeAcetylcholinesterase-8.5SER203, TRP86, TYR337
Benzyl Carbamate DerivativeButyrylcholinesterase-9.2SER198, TRP82, HIS438
Ethyl Phenethyl CarbamateFatty Acid Amide Hydrolase-7.9SER244, SER217, ILE238

Note: This table is illustrative and based on general findings for carbamate derivatives, not specific results for this compound.

Pharmacophore Modeling for Chemical Space Exploration

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups.

Methodology:

Pharmacophore models can be generated in two primary ways:

Ligand-Based: When the structure of the target protein is unknown, a set of active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model.

Structure-Based: When the crystal structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein are identified and translated into pharmacophoric features.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel molecules that possess the required features and are therefore likely to be active at the target of interest.

Application to Carbamate Scaffolds:

For a molecule like this compound, a pharmacophore model could be constructed based on its key chemical features. A hypothetical pharmacophore model for this compound might include:

A hydrogen bond acceptor (the carbonyl oxygen of the carbamate).

A hydrogen bond donor (the N-H group of the carbamate).

A hydrophobic feature (the isopropyl group).

An aromatic ring feature (the phenyl group of the phenethyl moiety).

Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical Group
Hydrogen Bond AcceptorCarbonyl Oxygen
Hydrogen Bond DonorAmine Hydrogen
Aromatic RingPhenyl Group
Hydrophobic CenterIsopropyl Group
Hydrophobic CenterEthyl portion of Phenethyl

This model could then be used to explore chemical space for other molecules that share a similar arrangement of these features. For example, a search of a virtual library might identify compounds where the phenethyl group is replaced by another aromatic moiety or the isopropyl ester is substituted with a different hydrophobic group, while retaining the crucial carbamate core for enzymatic interaction. Studies on carbamate-based inhibitors have successfully used pharmacophore modeling to design new compounds with enhanced potency and selectivity. nih.govnih.gov For instance, a five-feature pharmacophore model was generated for a series of carbamate-type acetylcholinesterase inhibitors, which guided the design of new and potent molecules. nih.govnih.gov This approach allows for the efficient exploration of vast chemical libraries to prioritize compounds for synthesis and biological testing.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei. youtube.comnanalysis.comscience.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For isopropyl phenethylcarbamate, COSY spectra would be expected to show a correlation between the benzylic (-CH₂-) and the adjacent methylene (B1212753) (-CH₂-N) protons of the phenethyl group. Another key correlation would be observed between the methine (-CH-) proton and the methyl (-CH₃) protons of the isopropyl group. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. nanalysis.com This technique allows for the unambiguous assignment of each protonated carbon atom. For instance, the signal for the isopropyl methine proton would correlate with the signal for the methine carbon, and the aromatic protons would correlate with their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by identifying longer-range (typically 2- and 3-bond) correlations between protons and carbons. sdsu.eduwisc.edu This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for isopropyl phenethylcarbamate would include:

A correlation from the methylene protons of the phenethyl group (-CH₂-N) to the carbamate (B1207046) carbonyl carbon (C=O), confirming the attachment of the phenethyl group to the nitrogen atom.

Correlations from the isopropyl methine proton (-CH-) and the isopropyl methyl protons (-CH₃) to the carbamate carbonyl carbon, establishing the isopropyl ester linkage.

Correlations from the benzylic protons (-CH₂-Ph) to the quaternary aromatic carbon (Cipso), linking the ethyl chain to the phenyl ring.

Table 1. Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Isopropyl Phenethylcarbamate.
Position/GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Phenethyl-CH₂-Ph~2.85 (t)~36.5-CH₂-N-CH₂-N, C=O, Aromatic C
-CH₂-N~3.45 (q)~43.0-CH₂-Ph-CH₂-Ph, C=O, Aromatic C
PhenylAromatic C-H~7.20-7.35 (m)~126.0-129.0Other Aromatic HOther Aromatic C
CarbamateN-H~4.90 (br s)--CH₂-N (weak)-CH₂-N, C=O
CarbamateC=O-~156.0--CH₂-N, Isopropyl CH
Isopropyl-O-CH-~4.95 (sept)~68.0-CH₃C=O, -CH₃
-CH₃~1.25 (d)~22.0-O-CH--O-CH-, C=O

Solid-State NMR for Polymorphic and Amorphous Characterization

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into its structure and dynamics in the solid phase. nih.govresearchgate.net This is particularly important in pharmaceutical sciences, where the solid form of a compound (e.g., different crystalline polymorphs or an amorphous state) can significantly affect its physical properties. Polymorphs are different crystalline arrangements of the same molecule, which can arise from variations in intermolecular interactions like hydrogen bonding and van der Waals forces.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can distinguish between different solid forms. nih.gov Each unique position of a carbon atom in the crystal's unit cell will give rise to a distinct peak in the spectrum. Therefore, if isopropyl phenethylcarbamate exists in multiple polymorphic forms, the ssNMR spectra would be different for each form, reflecting the different packing environments and molecular conformations. An amorphous form, lacking long-range crystalline order, would typically display much broader NMR signals compared to its crystalline counterparts. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments.

Fragmentation Pathway Elucidation and Mechanistic Studies

In HRMS, molecules are ionized (e.g., by electrospray ionization, ESI) and then fragmented, often through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is a molecular fingerprint that provides crucial structural information. For isopropyl phenethylcarbamate, the protonated molecule [M+H]⁺ would undergo characteristic fragmentation reactions. rsc.orgwikipedia.org

Key predicted fragmentation pathways include:

Loss of Propene: A common rearrangement for isopropyl esters can lead to the neutral loss of propene (C₃H₆), resulting in the protonated phenethylcarbamic acid.

Loss of Isopropanol (B130326): Cleavage of the ester C-O bond can result in the loss of isopropanol (C₃H₈O), forming a phenethyl isocyanate-derived cation.

Phenethyl Group Cleavage: The most characteristic fragmentation for phenethylamines and their derivatives is the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91.0548. nih.gov

Carbamate Cleavage: Fragmentation can also occur at the carbamate linkage, leading to ions corresponding to the protonated phenethylamine (B48288) or the isopropyl portion.

Table 2. Predicted Key Fragment Ions for Isopropyl Phenethylcarbamate in Positive-Ion HRMS.
Proposed Fragment StructureChemical FormulaCalculated Monoisotopic Mass (m/z)Fragmentation Pathway
[M+H]⁺ (Parent Ion)C₁₂H₁₈NO₂⁺208.1332-
Tropylium IonC₇H₇⁺91.0542Cleavage of phenethyl group
[M+H - C₃H₆]⁺C₉H₁₂NO₂⁺166.0811Loss of propene
[M+H - C₃H₈O]⁺C₉H₁₀NO⁺148.0757Loss of isopropanol
Phenethylamine ionC₈H₁₂N⁺122.0964Cleavage of N-C(O) bond

Impurity Profiling and Trace Analysis

The high sensitivity and mass accuracy of HRMS, particularly when coupled with liquid chromatography (LC-HRMS), make it an ideal technique for impurity profiling. helsinki.fidigitellinc.com During the synthesis of isopropyl phenethylcarbamate, various impurities could be introduced, such as unreacted starting materials (phenethylamine, isopropyl chloroformate), reagents, or byproducts from side reactions.

LC-HRMS analysis allows for the separation of these impurities from the main compound, and their elemental formulas can be determined from their accurate mass measurements. This enables the identification of known and unknown impurities even at trace levels, which is critical for ensuring the quality and safety of the final product.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold-standard technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This method provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For isopropyl phenethylcarbamate, a successful crystallographic analysis would reveal:

Molecular Conformation: The exact spatial orientation of the phenethyl and isopropyl groups relative to the planar carbamate linkage.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. X-ray crystallography would precisely map the hydrogen bonding network, particularly involving the carbamate N-H donor and the C=O acceptor, which are crucial in forming chains or dimeric structures that stabilize the crystal lattice. nih.govrsc.org

Stereochemistry: As isopropyl phenethylcarbamate is achiral, this aspect is not applicable. However, for chiral molecules, this technique is the primary method for determining the absolute configuration.

The crystallographic data provides a definitive structural proof and is essential for understanding the solid-state properties of the compound, correlating with data from techniques like ssNMR.

Table 3. Hypothetical Crystallographic Data for Isopropyl Phenethylcarbamate.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 95.0°
Volume1215 ų
Z (Molecules per unit cell)4
Key Intermolecular InteractionN-H···O=C hydrogen bonds forming chains

Chromatographic Method Development for Separation and Quantitation

Chromatographic techniques are essential for assessing the purity of a compound, separating it from impurities, and, in the case of chiral molecules, resolving enantiomers.

Carbamic acid, phenethyl-, isopropyl ester possesses a stereocenter, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to have analytical methods capable of separating and quantifying them. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. sigmaaldrich.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with carbamate derivatives, are commonly employed for the resolution of a wide range of chiral compounds. youtube.com

For the enantiomeric separation of a compound like this compound, a method development strategy would involve screening various polysaccharide-based CSPs (e.g., Chiralpak® series) with different mobile phases, typically consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol or ethanol). The optimization of the mobile phase composition and flow rate would be critical to achieving baseline separation of the enantiomers.

Table 3: Illustrative Chiral HPLC Method Parameters for a Carbamate Compound

ParameterCondition
ColumnChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for assessing the purity of a substance by detecting volatile impurities that may be present from the synthesis or degradation processes.

However, many carbamates are thermally labile and can decompose in the hot GC injector port, leading to poor reproducibility and inaccurate quantification. nih.gov For this compound, direct GC-MS analysis might be challenging. Strategies to overcome this include the use of a cooled injector, derivatization to form a more thermally stable analogue, or the use of a less harsh injection technique. For instance, flash methylation in the injector port has been successfully used for the GC-MS analysis of various carbamate pesticides. scispec.co.th

The mass spectrometer provides structural information on the eluting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for the confident identification of impurities.

Table 4: Potential Volatile Impurities in this compound and their Characteristic Mass Fragments

Potential ImpurityExpected Key m/z Fragments
Phenethylamine121, 104, 91, 77, 30
Isopropanol45, 43, 27
Diisopropyl carbonate103, 89, 75, 45, 43

Mechanistic Investigations of Biochemical Interactions in Vitro and Molecular Level

Enzyme Inhibition Kinetics and Molecular Mechanisms

The primary mechanism by which carbamates, and by extension likely Carbamic acid, phenethyl-, isopropyl ester, exert their biological effects is through the inhibition of enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Carbamates function as "pseudo-irreversible" inhibitors of cholinesterases. The inhibition process involves the carbamoylation of a critical serine residue within the active site of the enzyme. In this reaction, the carbamate (B1207046) is hydrolyzed, and the carbamoyl (B1232498) moiety is transferred to the serine hydroxyl group, forming a stable carbamoyl-enzyme complex. This covalent modification renders the enzyme inactive, as the active site is now blocked, preventing the hydrolysis of the natural substrate, acetylcholine. The stability of this carbamoyl-enzyme complex is a key determinant of the duration of inhibition.

Table 1: Representative Cholinesterase Inhibition Data for Structurally Related Carbamates

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference Compound
Phenyl N-methylcarbamatesAcetylcholinesteraseVaries with substitution-
Salicylanilide N,N-disubstituted (thio)carbamatesAcetylcholinesterase38 - 90Rivastigmine
Salicylanilide N,N-disubstituted (thio)carbamatesButyrylcholinesterase1.60 - 311.0Rivastigmine, Galantamine

This table presents data for classes of carbamates to illustrate the range of activities and is not specific to this compound.

Receptor Binding Studies and Ligand-Target Recognition

Beyond enzyme inhibition, carbamate structures can also interact with various receptors. However, specific receptor binding data for this compound is not found in the reviewed literature. The following sections describe the general principles and methodologies used to characterize such interactions.

The binding affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Radioligand binding assays are a common in vitro method used to determine Kd values. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound. By measuring the displacement of the radioligand, the binding affinity of the test compound can be calculated. While no specific Kd values for this compound at any receptor are publicly available, this methodology would be the standard approach to determine its receptor binding profile.

The binding of a ligand to a receptor often induces conformational changes in the receptor protein. These changes are fundamental to the process of signal transduction. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence resonance energy transfer (FRET) can be employed to study these conformational shifts. These studies can reveal how a ligand stabilizes a particular receptor conformation (e.g., active or inactive state) and provide insights into its functional effects as an agonist, antagonist, or allosteric modulator. There are no specific studies detailing the conformational changes induced by this compound on any receptor.

Cellular Permeation and Intracellular Distribution in Model Cell Systems (Non-Human)

The ability of a compound to cross cell membranes and its subsequent distribution within the cell are critical determinants of its biological activity. For a lipophilic molecule such as a phenethyl carbamate, these processes are typically investigated using in vitro cell models.

Passive Diffusion and Active Transport Mechanisms

The primary mechanism by which a lipophilic compound like this compound would be expected to cross cellular membranes is passive diffusion. This process is driven by the concentration gradient of the compound across the membrane and is facilitated by its ability to dissolve in the lipid bilayer.

To experimentally assess cellular permeability, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the intestinal epithelium. nih.govresearchgate.neteurofinsdiscovery.com In a typical Caco-2 permeability assay, the cells are grown to form a confluent monolayer on a semi-permeable membrane, separating an apical (donor) and a basolateral (receiver) compartment. The test compound is added to the apical side, and its appearance on the basolateral side is monitored over time. The apparent permeability coefficient (Papp) is then calculated. For highly lipophilic compounds, modifications to the standard assay, such as the inclusion of bovine serum albumin (BSA) in the basolateral compartment, may be necessary to improve recovery and provide a more accurate estimation of permeability by mimicking in vivo sink conditions. nih.govresearchgate.net

While passive diffusion is the most probable route of entry, the involvement of active transport mechanisms cannot be entirely ruled out without experimental data. Bidirectional permeability assays, where the transport of the compound is measured from the basolateral to the apical side as well, can help identify the involvement of efflux transporters, such as P-glycoprotein (P-gp). nih.gov

A hypothetical data table for the Caco-2 permeability of a lipophilic carbamate is presented below to illustrate how such data would be reported.

Hypothetical Caco-2 Permeability Data

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio Recovery (%)
Test Carbamate A -> B 15.2 ± 1.8 1.2 92.5 ± 4.3
Test Carbamate B -> A 18.0 ± 2.1 90.8 ± 5.1
Propranolol (High Permeability Control) A -> B 25.5 ± 2.5 - 95.1 ± 3.9

Note: This table is illustrative and does not represent actual data for this compound.

Subcellular Localization Studies

Determining the intracellular destination of a compound is crucial for understanding its mechanism of action and potential off-target effects. For small molecules, subcellular localization can be investigated through several techniques. nih.gov

One common method is cell fractionation , where cells are lysed and separated into different organelle fractions (e.g., nuclei, mitochondria, microsomes, cytosol) by differential centrifugation. The concentration of the compound in each fraction is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its distribution. nih.gov

Alternatively, fluorescence microscopy can provide a visual representation of a compound's localization. nih.govspringernature.com If the compound is intrinsically fluorescent, its distribution can be directly observed in live or fixed cells. More commonly, a fluorescent tag is attached to the molecule of interest. However, it is important to note that the addition of a bulky fluorophore can alter the physicochemical properties and, consequently, the subcellular distribution of the parent molecule. springernature.com Advanced imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can overcome this by imaging isotopically labeled compounds, providing high-resolution localization without the need for a fluorescent tag. springernature.com

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic fate of a compound significantly influences its pharmacokinetic profile and duration of action. In vitro models are routinely used in early drug discovery to assess metabolic stability and identify the enzymes and pathways involved in a compound's biotransformation. researchgate.netnih.gov

Identification of Enzymatic Pathways Involved in Metabolism

The primary site of drug metabolism is the liver. In vitro studies typically employ subcellular fractions of liver homogenates, such as liver microsomes or the S9 fraction . springernature.commdpi.comresearchgate.net Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com The S9 fraction contains both microsomes and the cytosolic fraction, thereby including both Phase I and Phase II (conjugative) enzymes. springernature.commdpi.com

For carbamate compounds, two major enzymatic pathways are generally responsible for their metabolism:

Hydrolysis: The ester linkage in the carbamate moiety is susceptible to hydrolysis by carboxylesterases (CES) , which are abundant in the liver and other tissues. nih.govnih.govovid.comresearchgate.net This reaction would cleave this compound into phenethylcarbamic acid and isopropanol (B130326).

Oxidation: The phenethyl and isopropyl groups of the molecule are potential sites for oxidative metabolism by CYP enzymes. nih.govacs.orgnih.gov Common oxidative reactions include hydroxylation of the aromatic ring or the alkyl chains.

To identify the specific CYP isozymes involved, recombinant human CYP enzymes can be used, or selective chemical inhibitors of different CYP isozymes can be employed in incubations with liver microsomes. mdpi.com

Metabolite Identification and Structural Characterization

Following incubation of the parent compound with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions), the reaction mixture is analyzed to identify the metabolites formed. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the primary analytical technique used for this purpose. researchgate.net By comparing the mass spectra of the parent compound and its metabolites, the types of biotransformations (e.g., hydroxylation, hydrolysis) can be deduced.

A hypothetical metabolic scheme for this compound is presented below, illustrating potential biotransformation products.

Hypothetical Metabolic Pathways

Parent Compound Metabolic Reaction Potential Metabolite(s) Enzymatic Pathway
This compound Ester Hydrolysis Phenethylcarbamic acid + Isopropanol Carboxylesterases
This compound Aromatic Hydroxylation Hydroxyphenethyl-carbamic acid, isopropyl ester Cytochrome P450

Note: This table is illustrative and does not represent actual data for this compound.

Advanced Materials Science and Catalytic Applications of Carbamic Acid, Phenethyl , Isopropyl Ester and Its Analogs

Utilization as a Building Block in Polymer Synthesis

The carbamate (B1207046) group is a cornerstone of polyurethane chemistry and offers significant versatility in the design of novel polymers. chemrxiv.orgacs.org The unique properties of carbamates, such as their ability to form strong hydrogen bonds and their conformational rigidity compared to amino acid building blocks, make them valuable components in materials science. chemrxiv.orgacs.org

Precursor in Polyurethane and Polyurea Formulations

Carbamic acid, phenethyl-, isopropyl ester can be envisioned as a monomer or a precursor in non-isocyanate routes to polyurethanes and polyureas. Traditional polyurethane synthesis involves the reaction of diisocyanates with polyols, a process that utilizes hazardous isocyanate monomers. tue.nltue.nl Isocyanate-free methods are gaining significant attention, and many of these routes involve carbamate intermediates. tue.nlnih.gov

For instance, dicarbamates can react with diamines to produce polyureas. tue.nltue.nl While specific data for this compound is not available, the general reaction scheme for polyurea synthesis from a dicarbamate and a diamine illustrates the potential role of such compounds. The phenethyl group could be incorporated into a diamine or a diol, which would then react with a molecule containing two carbamate functionalities.

Similarly, the synthesis of polyurethanes can be achieved through the transurethanization reaction of dicarbamates with diols. tue.nl The phenethyl group in the target compound could impart specific properties like hydrophobicity and aromatic interactions within the resulting polymer chain.

Table 1: Comparison of Monomers in Isocyanate-Free Polyurea Synthesis

Monomer Type Reactivity Byproducts Safety Profile
Diisocyanate + Diamine Very High None High Toxicity

This table presents generalized data for illustrative purposes.

Tailoring Polymer Properties through Carbamate Linkages

The carbamate linkage is crucial in determining the final properties of a polymer. Carbamates are more rigid than many other polymer backbones, which can be attributed to the delocalization of π-electrons. chemrxiv.orgacs.org This rigidity can be used to design polymers with defined shapes and functionalities. researchgate.net The insertion of carbamate links into a polymer structure has been shown to affect the oligomer's shape and can be a tool for regulating thermal properties. core.ac.uk

The specific structure of this compound offers several features for tailoring polymer properties:

Phenethyl Group: This bulky, aromatic group can increase the glass transition temperature (Tg) of the polymer, enhance thermal stability, and introduce hydrophobicity. The aromatic rings can also participate in π-π stacking interactions, potentially leading to more ordered polymer structures.

Isopropyl Ester Group: The isopropyl group provides steric hindrance, which can influence the kinetics of polymerization and the final morphology of the polymer. The nature of the ester group can also affect the hydrolytic stability of the carbamate linkage.

Research on related systems has shown that adjusting the chemical structure of monomers containing carbamate bonds can regulate the rearrangement kinetics of dynamic covalent networks, leading to materials with self-healing properties and recyclability. nih.gov

Table 2: Potential Influence of Structural Moieties on Polymer Properties

Structural Moiety Potential Effect on Polymer Property Rationale
Phenethyl Group Increased Tg, Thermal Stability, Hydrophobicity Bulky, aromatic nature; π-π stacking
Isopropyl Ester Modified Reactivity, Altered Morphology Steric hindrance

This table is based on general chemical principles and data from analogous systems.

Application in Heterogeneous and Homogeneous Catalysis

The carbamate moiety is a versatile functional group in the design of ligands for metal-catalyzed reactions and in the development of organocatalysts. nih.gov

Role as Ligands in Metal-Catalyzed Reactions

Carbamate derivatives can act as effective ligands for transition metals, such as palladium, in various catalytic reactions. nih.gov The oxygen and nitrogen atoms of the carbamate group can coordinate to a metal center, influencing its electronic properties and steric environment. This, in turn, can control the activity and selectivity of the catalyst.

While no specific studies detailing this compound as a ligand were found, its structure is amenable to such applications. For example, derivatives of this compound could be synthesized to incorporate phosphine (B1218219) or other coordinating groups, creating bidentate or pincer ligands. The phenethyl and isopropyl groups would provide a specific steric environment around the metal center, which could be beneficial for enantioselective catalysis. Research on other carbamate-based ligands has shown their effectiveness in reactions like asymmetric allylic alkylations.

Design of Novel Organocatalysts Incorporating the Carbamate Moiety

The carbamate group can also be a key component of organocatalysts. The hydrogen-bonding capabilities of the N-H group in the carbamate can be utilized to activate substrates in asymmetric synthesis. mdpi.com For example, cinchona-derived organocatalysts featuring a carbamate or thiocarbamate moiety have been used in enantioselective bromocyclization reactions. mdpi.com

An organocatalyst derived from this compound could potentially be synthesized by incorporating a catalytically active group, such as a primary or secondary amine, into the phenethyl ring or by modifying the isopropyl ester. The defined structure and steric bulk of the parent molecule could help in creating a well-defined chiral pocket for stereoselective transformations.

Surface Functionalization and Nanomaterials Applications

The properties of this compound and its analogs make them potential candidates for the functionalization of surfaces and the development of novel nanomaterials. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which are useful for self-assembly and surface modification.

The aromatic phenethyl group can interact with surfaces through π-π stacking, for instance, with graphitic materials or other aromatic surfaces. This could be exploited for the non-covalent functionalization of carbon nanotubes or graphene, potentially altering their dispersion in various solvents or acting as an interface for further modification.

In the realm of nanomaterials, molecules with similar structures, such as caffeic acid phenethyl ester, have been used to prepare nanoparticles for biomedical applications. mdpi.com The self-assembly properties of such molecules, driven by hydrophobic and hydrogen-bonding interactions, can lead to the formation of well-defined nanostructures. It is plausible that this compound could be used in a similar fashion, either on its own or in combination with other molecules, to create functional nanomaterials for applications in drug delivery or as advanced coatings.

Grafting onto Material Surfaces for Property Modulation

The covalent attachment, or grafting, of molecules onto material surfaces is a powerful technique for tailoring surface properties to meet the demands of specific applications. While direct studies on the grafting of this compound are not extensively documented in publicly available research, the principles of surface modification using its analogs, particularly those containing the robust carbamate linkage, are well-established. These studies provide a framework for understanding the potential of phenethyl isopropyl carbamate in advanced materials science. The carbamate functional group is recognized for its good chemical and proteolytic stability, making it an attractive linker for covalently bonding active molecules to a substrate.

Research into the surface modification of biomaterials, such as nanocellulose, has demonstrated the utility of carbamate linkages for property modulation. In one such application, cellulose (B213188) nanocrystals (CNCs) were functionalized by covalently attaching a chemotherapeutic drug, doxorubicin (B1662922) (DOXO), using a specially designed spacer arm that includes a carbamate bond. bohrium.com This modification aimed to create a smart drug delivery system where the release of the drug is controlled. bohrium.com The carbamate linker proved to be stable in various aqueous environments but could be cleaved to release the active drug in the presence of specific cellular enzymes. bohrium.com This exemplifies how grafting a molecule with a carbamate linkage can impart a sophisticated, stimulus-responsive functionality to a material's surface.

The general strategy for such surface grafting involves a multi-step synthesis. For instance, the native surface of a material (like CNCs) is first modified to introduce reactive functional groups. bohrium.com A linker molecule is then attached, followed by the final active molecule, with the carbamate bond being formed at a strategic point in this chain. The success of each step is typically verified using surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of expected elements and Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic chemical bonds.

The modulation of surface properties through grafting is a versatile approach. By carefully selecting the grafted molecule, a wide range of surface characteristics can be altered, including wettability, biocompatibility, chemical reactivity, and adhesion. The stability of the carbamate group makes it a reliable component in these molecular architectures, ensuring the durability of the surface modification under operational conditions.

Material SubstrateGrafted MoietyLinkage TypeKey Property ModulationApplication
Cellulose Nanocrystals (CNC)Doxorubicin (via a spacer arm)Carbamate Stimulus-responsive drug releaseSmart Drug Delivery
Poly(L-lactide) (PLL) FilmBranched amine structuresAmideEnhanced cell attachment and viabilityBiomaterials
Generic SurfacesPolymer BrushesCovalent BondControl of insulation, conduction, etc.Organic Electronics

Integration into Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) represent a cornerstone of nanotechnology and surface engineering, allowing for the creation of highly ordered molecular films on a substrate. These monolayers can fundamentally alter the interfacial properties of a material. While specific studies detailing the integration of "this compound" into SAMs are not prominent, research on its analogs, specifically molecules containing the carbamate functional group, provides significant insights into their potential in this domain. Carbamate-based molecules have been successfully incorporated into SAMs to create functional surfaces, for example, for the controlled release of molecules. nih.gov

A notable application of carbamate analogs in SAMs involves the development of electrochemically active surfaces. In these systems, alkanethiols containing a carbamate group are self-assembled onto a gold surface. nih.gov The thiol group serves as the anchor, binding the molecule to the gold substrate, while the carbamate moiety is part of the functional core of the monolayer. The high degree of order in SAMs is crucial for achieving uniform and predictable surface properties. nih.gov

One study demonstrated that mixed SAMs could be formed using an electroactive thiol with a carbamate group and a diluent thiol like 11-mercaptoundecanol. nih.gov The purpose of this design was to create a surface that could release amine-bearing molecules in response to an electrical signal. The carbamate group within the monolayer is designed to undergo an irreversible electrochemical oxidation reaction. nih.gov When a specific positive potential is applied, the carbamate is converted to a hydroquinone (B1673460) group, which simultaneously cleaves the carbamate bond and releases the attached amine molecule from the surface. nih.gov

The characterization of such functional SAMs is critical to confirming their structure and function. Cyclic voltammetry is a key technique used to probe the electrochemical behavior of the monolayer, revealing the potential at which the oxidation and release occur. nih.gov Surface-sensitive analytical methods like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be employed to further confirm the successful release of the target molecules from the surface after the electrochemical stimulus has been applied. nih.gov

This research highlights the versatility of the carbamate group in the design of advanced, functional SAMs. By analogy, "this compound," if modified with a suitable anchor group (like a thiol), could potentially be integrated into SAMs to modulate surface energy, lubrication, or to act as a protective layer, leveraging the stability and specific chemical nature of the phenethyl and isopropyl groups.

SAM ComponentSubstrateFunctionActuation MechanismAnalytical Technique
Carbamate-based alkanethiolGoldRelease of amine moleculesElectrochemical OxidationCyclic Voltammetry, ToF-SIMS
11-mercaptoundecanolGoldDiluent in mixed monolayerN/A (Structural)Cyclic Voltammetry

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Strategies

The synthesis of carbamates has traditionally relied on methods that are often hampered by the use of hazardous reagents and challenging reaction conditions. Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic routes for carbamic acid, phenethyl-, isopropyl ester.

One promising avenue is the exploration of catalytic methodologies . Transition-metal catalysis, for instance, offers a powerful tool for the construction of C-N and C-O bonds, which are central to the carbamate (B1207046) linkage. The development of novel catalysts, potentially based on earth-abundant metals, could lead to milder reaction conditions, higher yields, and improved atom economy. Furthermore, biocatalysis , employing enzymes such as lipases or specially engineered biocatalysts, presents an attractive green alternative. These enzymatic methods can offer high chemo-, regio-, and stereoselectivity, operating under mild, aqueous conditions and minimizing the generation of hazardous waste.

Another critical area of focus is the adoption of flow chemistry techniques. Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. The integration of in-line purification and real-time reaction monitoring technologies within flow systems could further streamline the synthesis of this compound, making it more amenable to industrial-scale production.

Synthetic StrategyKey AdvantagesResearch Focus
Transition-Metal Catalysis High efficiency, milder conditions, improved atom economyDevelopment of earth-abundant metal catalysts, ligand design
Biocatalysis High selectivity, mild aqueous conditions, reduced wasteEnzyme screening and engineering, optimization of reaction media
Flow Chemistry Enhanced safety and scalability, precise process controlReactor design, integration of in-line purification and analytics

Elucidation of Complex Biological Pathways and Unexplored Mechanistic Aspects

A comprehensive understanding of the biological activities of this compound is paramount for its potential therapeutic applications. Carbamates are known to interact with a wide range of biological targets, and a detailed investigation into the specific pathways modulated by this compound is warranted. nih.gov

Future research should employ a multi-pronged approach, combining in vitro and in vivo studies with advanced analytical techniques . High-throughput screening assays can be utilized to identify potential protein targets, while cell-based assays can provide insights into its effects on cellular processes such as proliferation, apoptosis, and signaling cascades. Subsequent in vivo studies in relevant animal models will be crucial to validate these findings and to understand the compound's pharmacokinetic and pharmacodynamic profiles.

Metabolomic and proteomic approaches will be instrumental in mapping the metabolic fate of this compound and in identifying its downstream cellular effects. Understanding how the compound is metabolized and how it alters the cellular proteome can reveal its mechanism of action and potential off-target effects. This knowledge is essential for optimizing its therapeutic efficacy and minimizing potential toxicity.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. These computational tools can be leveraged to accelerate the development of novel carbamate derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of carbamate analogs with their biological activities. These models can then be used to virtually screen large compound libraries and to prioritize candidates for synthesis and experimental testing.

Generative AI models , such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to design novel molecular structures with desired properties. By defining specific endpoints, such as enhanced potency, improved selectivity, or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, these models can propose new carbamate derivatives, including analogs of this compound, that are more likely to succeed in preclinical and clinical development.

AI/ML ApplicationObjectivePotential Impact
QSAR Modeling Predict biological activity from chemical structurePrioritize synthesis of promising candidates, reduce experimental costs
Generative AI Models Design novel molecules with desired propertiesAccelerate the discovery of optimized lead compounds
ADMET Prediction Forecast pharmacokinetic and toxicity profilesEarly identification of candidates with favorable drug-like properties

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly integral to modern chemical research and industry. Future investigations into this compound should explore its potential applications in sustainable technologies.

One area of interest is its use as a bio-based solvent or plasticizer . The structural features of the compound, including its ester and carbamate functionalities, may impart useful properties for these applications. Research into its physical properties, such as solvency power and compatibility with polymers, will be necessary to assess its potential in these areas.

Furthermore, the development of biodegradable materials derived from or incorporating this compound could contribute to the circular economy. By designing carbamate-based polymers that can be degraded by microorganisms or under specific environmental conditions, it may be possible to create more sustainable alternatives to conventional plastics and other materials.

Broader Implications for Fundamental Organic and Medicinal Chemistry Research

The study of this compound, can also contribute to a more fundamental understanding of organic and medicinal chemistry. The carbamate functional group is a key structural motif in numerous pharmaceuticals and agrochemicals, and a detailed investigation of this specific ester can provide valuable insights into its chemical reactivity, conformational preferences, and non-covalent interactions. nih.gov

This research can inform the design of novel molecular scaffolds for drug discovery. By understanding the structure-property relationships of this and related carbamates, chemists can develop new strategies for modulating the biological activity and physicochemical properties of therapeutic agents.

Moreover, the development of innovative synthetic methods for this compound can have broader applications in organic synthesis . The catalytic systems, reaction conditions, and purification techniques developed for the synthesis of this compound could be transferable to the synthesis of other complex molecules, thereby advancing the field of synthetic organic chemistry as a whole.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for carbamic acid, phenethyl-, isopropyl ester, and how can reaction conditions be optimized?

  • The compound is typically synthesized via carbamate esterification. A common method involves reacting phenethylamine with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature (e.g., 0–25°C), solvent polarity, and stoichiometry . Evidence from patent literature suggests catalytic methods using aromatic hydroxy compounds to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing carbamic acid esters, and what key spectral markers should be analyzed?

  • NMR : The isopropyl group appears as a doublet (δ 1.2–1.4 ppm for CH₃) and a septet (δ 4.9–5.1 ppm for CH) in <sup>1</sup>H NMR. The phenyl protons resonate at δ 7.2–7.4 ppm . IR : Carbamate C=O stretches are observed at ~1700–1750 cm⁻¹, while N-H stretches (if present) appear at ~3300 cm⁻¹ . Mass Spectrometry : The molecular ion peak (m/z ~221) and fragmentation patterns (e.g., loss of isopropyl group, m/z 164) confirm structural integrity .

Q. How does the stability of carbamic acid esters vary under different storage conditions, and what degradation products are formed?

  • Stability studies should assess hydrolysis (pH-dependent), oxidation, and photodegradation. For example, acidic/basic conditions hydrolyze the carbamate bond to yield phenethylamine and isopropyl alcohol. Storage recommendations include inert atmospheres (N₂/Ar), low temperatures (4°C), and protection from UV light . Degradation can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of carbamic acid esters in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as the attack of nucleophiles (e.g., amines) on the carbonyl carbon. Transition state analysis reveals steric effects from the isopropyl group, which may hinder reactivity compared to methyl/ethyl esters . Molecular dynamics simulations further clarify solvent effects (e.g., polar aprotic solvents like THF vs. DMF) .

Q. How can contradictory data in environmental samples (e.g., variable ester concentrations) be resolved?

  • Contradictions may arise from matrix effects (e.g., lipid content in biological samples) or extraction inefficiencies. Use isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled carbamate) to correct recovery rates. For environmental matrices, employ solid-phase microextraction (SPME) coupled with GC-MS to improve sensitivity and reproducibility .

Q. What strategies are recommended for elucidating the pharmacological mechanisms of carbamic acid esters as CNS agents?

  • In vitro assays : Measure binding affinity to GABAA receptors using radioligand displacement (e.g., [<sup>3</sup>H]muscimol). In vivo models : Assess muscle relaxation in rodents via rotarod tests. Advanced studies include molecular docking to identify interactions with receptor subunits (e.g., α1β2γ2) and metabolomics to track bioactive metabolites .

Q. How can reaction byproducts (e.g., urea derivatives) be minimized during large-scale synthesis?

  • Byproduct formation often results from excess isocyanate intermediates. Mitigation strategies include:

  • Stepwise addition : Slow introduction of isopropyl chloroformate to phenethylamine.
  • Catalytic scavengers : Use molecular sieves to trap water or scavenger resins (e.g., polymer-bound triphenylphosphine) .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR to detect isocyanate accumulation .

Methodological Notes

  • Data Contradictions : Cross-validate analytical results using orthogonal techniques (e.g., NMR + LC-MS) .
  • Experimental Design : Prioritize factorial designs (e.g., 2<sup>k</sup> designs) to efficiently screen variables like catalyst loading and reaction time .
  • Safety Protocols : Handle isopropyl chloroformate under fume hoods; use PPE (nitrile gloves, goggles) due to its lachrymatory and corrosive properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.